REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([NH:8]C(=O)C)=[N:6][CH:7]=1.Cl>C(O)C>[F:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC(=NC1)NC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC(=NC1)NC(C)=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for 1 hour and 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The reaction mixture was left stand
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in distilled water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=NC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.82 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |